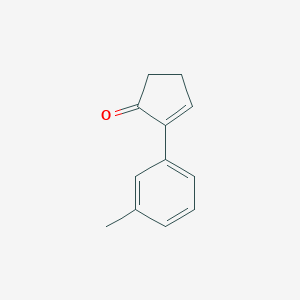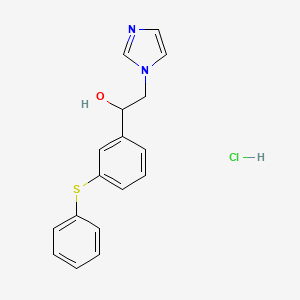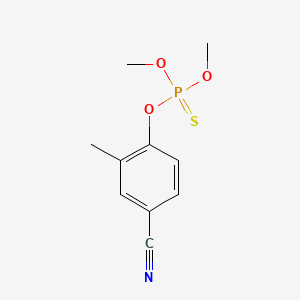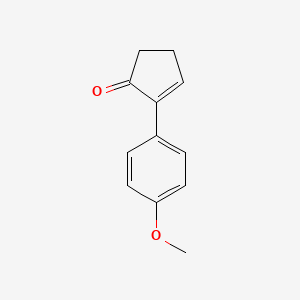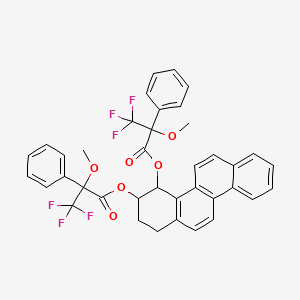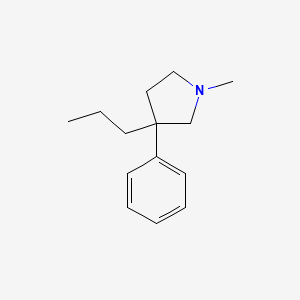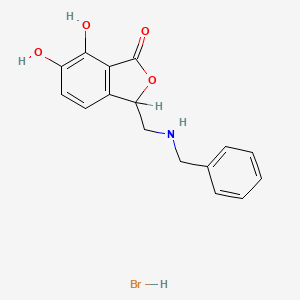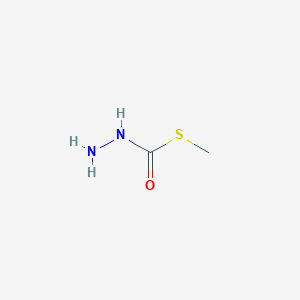
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is a complex organic compound characterized by the presence of both a fluoronaphthalene and a methyl-dihydroindenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluoronaphthalene and methyl-dihydroindenyl precursors. These precursors are then subjected to a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)amine: Contains an amine group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)carboxylic acid: Features a carboxylic acid group.
Propiedades
Número CAS |
74924-91-7 |
|---|---|
Fórmula molecular |
C21H17FO |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(7-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C21H17FO/c1-13-8-11-19(17-6-3-5-16(13)17)21(23)18-7-2-4-14-9-10-15(22)12-20(14)18/h2,4,7-12H,3,5-6H2,1H3 |
Clave InChI |
SORPYJDLTMDYFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


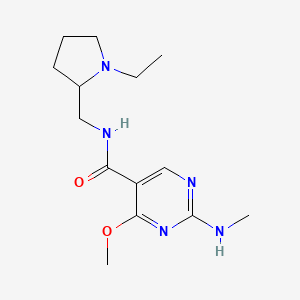

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
